2-amino-4-chloro-3-fluorobenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-3-fluorobenzonitrile typically involves the reaction of 4-chloro-3-fluorobenzonitrile with ammonia under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amides, and other aromatic compounds .
Scientific Research Applications
2-amino-4-chloro-3-fluorobenzonitrile is widely used in scientific research due to its versatility and unique properties . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-4-chloro-3-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .
Properties
CAS No. |
1556970-15-0 |
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Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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